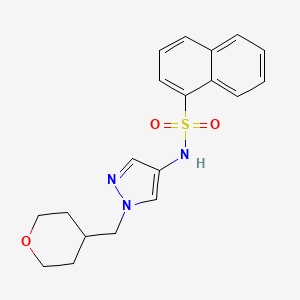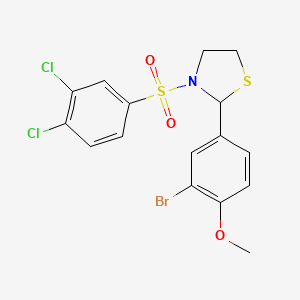
2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMTS and has a thiazolidine ring structure.
科学的研究の応用
Photodynamic Therapy for Cancer Treatment
The development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing a Schiff base has shown significant potential for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yields, crucial for Type II photosensitizers in PDT. Their remarkable potential lies in their ability to generate singlet oxygen efficiently, which is vital for the therapeutic efficacy of PDT in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Sulfonamide derivatives of thiazolidin-4-ones have been synthesized and evaluated for their anticonvulsant activity using MES and scPTZ animal models. The majority of these compounds showed significant activity against both models, with specific derivatives demonstrating promising leads for further investigation. This highlights the potential of sulfonamide and thiazolidine derivatives in developing new anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Antimicrobial Activity
Several studies have synthesized and characterized sulfonamide and thiazolidinone derivatives, evaluating their antimicrobial properties. These compounds exhibit remarkable antibacterial and antifungal activities, suggesting their utility in combating microbial infections. The structural variations in these derivatives influence their antimicrobial efficacy, offering insights into designing more effective antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).
特性
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO3S2/c1-23-15-5-2-10(8-12(15)17)16-20(6-7-24-16)25(21,22)11-3-4-13(18)14(19)9-11/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXZJNWFGMHDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


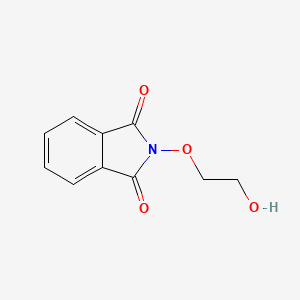
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)
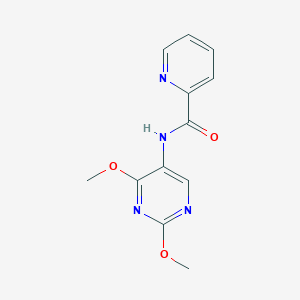
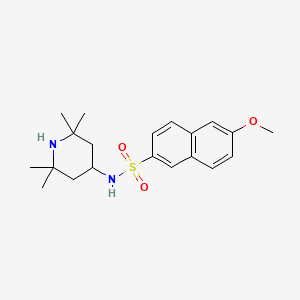
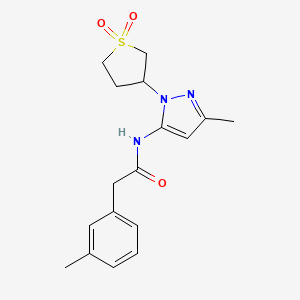
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)
